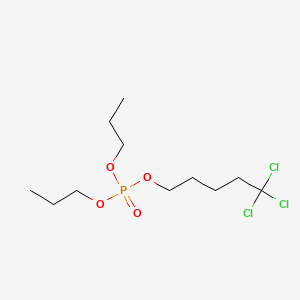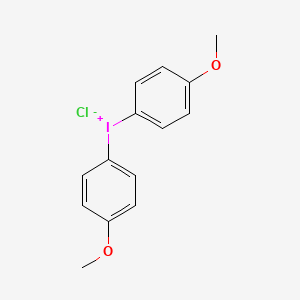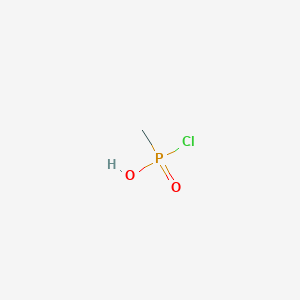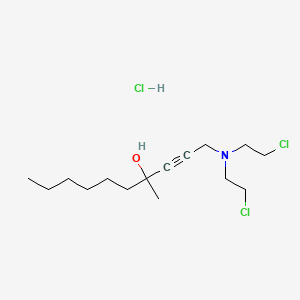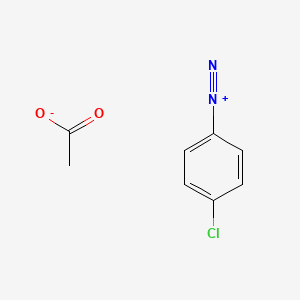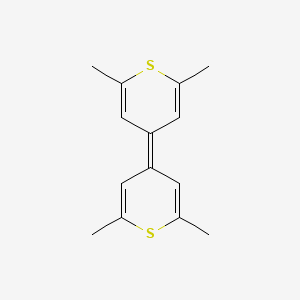![molecular formula C15H10Br6O2 B14670629 1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) CAS No. 51553-06-1](/img/structure/B14670629.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) is a brominated organic compound with the molecular formula C14H8Br6O2 . This compound is known for its flame-retardant properties, making it valuable in various industrial applications. The structure consists of two 2,4,6-tribromobenzene units connected by a propane-1,3-diylbis(oxy) linker.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) typically involves the reaction of 2,4,6-tribromophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of debrominated products.
科学的研究の応用
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymers and resins.
Biology: Studied for its potential effects on biological systems due to its brominated structure.
Medicine: Investigated for its potential use in drug delivery systems.
作用機序
The flame-retardant properties of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s molecular targets include the free radicals generated during combustion, and the pathways involved are radical chain reactions .
類似化合物との比較
Similar Compounds
1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene): Similar structure but with an ethane linker instead of propane.
1,1’-[Propane-2,2-diylbis(oxy)]bis(2,4,6-tribromobenzene): Similar structure but with a different substitution pattern on the propane linker.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) is unique due to its specific linker and substitution pattern, which provide distinct flame-retardant properties and reactivity compared to other similar compounds .
特性
CAS番号 |
51553-06-1 |
|---|---|
分子式 |
C15H10Br6O2 |
分子量 |
701.7 g/mol |
IUPAC名 |
1,3,5-tribromo-2-[3-(2,4,6-tribromophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H10Br6O2/c16-8-4-10(18)14(11(19)5-8)22-2-1-3-23-15-12(20)6-9(17)7-13(15)21/h4-7H,1-3H2 |
InChIキー |
GIVLEWNRVHHZGU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)OCCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
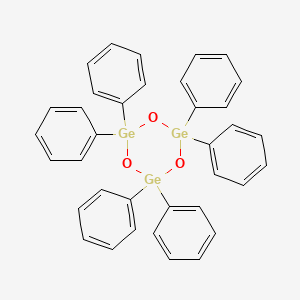
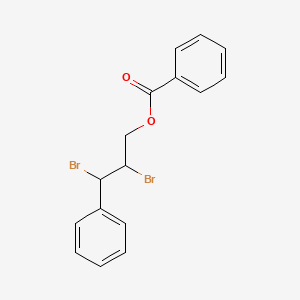
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)


